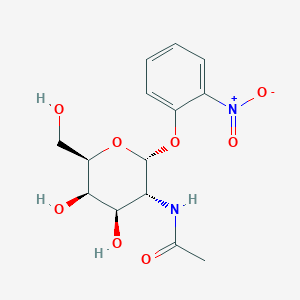

2-Nitrophenyl 2-acetamido-2-deoxy-a-D-galactopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside is a synthetic glycoside derivative. This compound is widely used in biochemical research as a substrate for detecting and characterizing specific enzymes, particularly α-N-acetylgalactosaminidase. Its structure includes a nitrophenyl group, which is chromogenic, making it useful for various analytical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 2-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside involves a combination of chemical and biocatalytic steps. Initially, an anomeric mixture is synthesized chemically. This mixture is then subjected to selective enzymatic hydrolysis to remove the β-anomer, leaving the desired α-anomer . The enzyme β-N-acetylhexosaminidase from Penicillium oxalicum is commonly used due to its high chemo- and regioselectivity .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of immobilized enzymes in lens-shaped polyvinyl alcohol hydrogel capsules has been reported to provide a biocatalyst with excellent storage and operational stability .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside primarily undergoes hydrolytic reactions. These reactions are catalyzed by specific enzymes, such as α-N-acetylgalactosaminidase .

Common Reagents and Conditions: The hydrolytic reactions typically involve the use of immobilized β-N-acetylhexosaminidase under controlled conditions. The enzyme is not inhibited by the substrate or reaction products, ensuring efficient hydrolysis .

Major Products Formed: The major product formed from the hydrolysis of 2-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside is 2-acetamido-2-deoxy-α-D-galactopyranose, along with the release of the nitrophenyl group .

Applications De Recherche Scientifique

2-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a chromogenic substrate for the detection and characterization of α-N-acetylgalactosaminidase activity . This application is crucial in clinical microbiology for diagnosing various diseases and conditions . Additionally, it is used in enzymatic assays to study enzyme kinetics and mechanisms .

Mécanisme D'action

The compound exerts its effects by serving as a substrate for α-N-acetylgalactosaminidase. The enzyme catalyzes the hydrolysis of the glycosidic bond, releasing the nitrophenyl group, which can be detected spectrophotometrically . This reaction allows researchers to measure enzyme activity and study the enzyme’s role in various biological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds:

- 4-Nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranoside

- 4-Nitrophenyl 2-acetamido-2-deoxy-α-D-glucopyranoside

- 2-O-(p-Nitrophenyl)-α-D-N-acetylneuraminic acid

Uniqueness: 2-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside is unique due to its specific use as a substrate for α-N-acetylgalactosaminidase. Its high chemo- and regioselectivity, along with its stability when immobilized, makes it particularly valuable for enzymatic assays and diagnostic applications .

Activité Biologique

2-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside (commonly referred to as 2NP-GalNAc) is a synthetic glycoside derivative that serves as a significant substrate in biochemical research, particularly for the detection and characterization of specific enzymes like α-N-acetylgalactosaminidase. This article explores the biological activity of 2NP-GalNAc, highlighting its mechanisms, applications, and relevant research findings.

- Molecular Formula : C₁₄H₁₈N₂O₈

- CAS Number : 23646-67-5

- IUPAC Name : N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-nitrophenoxy)oxan-3-yl]acetamide

The primary biological activity of 2NP-GalNAc arises from its role as a substrate for the enzyme α-N-acetylgalactosaminidase. Upon enzymatic hydrolysis, the glycosidic bond is cleaved, resulting in the release of the nitrophenyl group. This reaction can be quantitatively measured using spectrophotometric methods, making it an effective tool for enzyme assays.

Enzymatic Reactions

The hydrolysis of 2NP-GalNAc is catalyzed by α-N-acetylgalactosaminidase, which facilitates the conversion to 2-acetamido-2-deoxy-α-D-galactopyranose. The reaction can be summarized as follows:

Enzyme Characterization

2NP-GalNAc is extensively utilized in enzyme assays to characterize α-N-acetylgalactosaminidase activity. The chromogenic nature of the nitrophenyl group allows for easy detection and quantification of enzyme activity.

Case Studies

-

Kinetic Studies : Research has demonstrated that the specific enzyme activity of α-N-acetylgalactosaminidase with 2NP-GalNAc is approximately 417±17U/mg . This indicates high substrate affinity and effective catalysis.

Substrate Specific Enzyme Activity (U/mg) ± SD 4NP-β-GalNAc 422±17 4NP-β-GlcNAc 135.3±5.5 2NP-β-GalNAc 417±17 4MU-β-GalNAc 97.1±4.6 - Enzyme Immobilization : Studies have shown that immobilizing α-N-acetylgalactosaminidase enhances its stability and reusability in various assays. The effectiveness factor values during reactions were found to be above 0.99, indicating minimal mass transfer limitations .

Comparison with Similar Compounds

While there are other nitrophenyl derivatives such as 4-nitrophenyl derivatives of galactosamine and glucosamine, 2NP-GalNAc stands out due to its specificity for α-N-acetylgalactosaminidase and its unique chromogenic properties.

| Compound | Unique Features |

|---|---|

| 4-Nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranoside | Used for β-glycosidases |

| 4-Nitrophenyl 2-acetamido-2-deoxy-α-D-glucopyranoside | Specific for α-glucosidases |

| 2-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside | Specific for α-N-acetylgalactosaminidase |

Propriétés

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-nitrophenoxy)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-5-3-2-4-8(9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12+,13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMQUEGJJUADKD-RGDJUOJXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.